10-Phenyl-[12]-cytochalasins Z16
Description
Discovery and Initial Isolation from Endophytic Fungi
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive compounds. The exploration of these symbiotic organisms has led to the identification of numerous unique chemical scaffolds, including that of 10-Phenyl- medchemexpress.com-cytochalasin Z16.
While the direct isolation of 10-Phenyl- medchemexpress.com-cytochalasin Z16 from Xylaria sp. XC-16 has not been explicitly reported, research on this endophytic fungus, isolated from the plant Toona sinensis, has yielded other structurally related cytochalasans. Bioassay-guided fractionation of the fermentation extract of Xylaria sp. XC-16 led to the isolation of two new cytochalasans, cytochalasin Z27 and cytochalasin Z28. ucsf.edu Alongside these novel compounds, three known cytochalasans were also identified: seco-cytochalasin E, cytochalasin Z18, and cytochalasin E. ucsf.edu This discovery underscores the metabolic potential of the Xylaria genus as a source of diverse cytochalasan structures. The genus Xylaria is a well-documented producer of a wide array of secondary metabolites, including numerous cytochalasans, polyketides, and alkaloids. mdpi.comresearchgate.net
A significant breakthrough in the study of 10-phenyl- medchemexpress.com-cytochalasins was the characterization of two new compounds, 10-phenyl- medchemexpress.com-cytochalasin Z16 and Z17, from the liquid culture of the endophytic fungus Aspergillus terreus IFB-E030. This fungus was isolated from the medicinal plant Artemisia annua. The structures of these new metabolites were meticulously established using a combination of 1D and 2D NMR spectroscopy, single-crystal X-ray diffraction, and the modified Mosher reaction. In addition to the novel compounds, several known derivatives were also isolated, including cytochalasin E, rosellichalasin, cytochalasin Z11, and cytochalasin Z13.
| Compound | Fungal Source | Host Plant | Reference |
| 10-Phenyl- medchemexpress.com-cytochalasin Z16 | Aspergillus terreus IFB-E030 | Artemisia annua | |
| 10-Phenyl- medchemexpress.com-cytochalasin Z17 | Aspergillus terreus IFB-E030 | Artemisia annua | |
| Cytochalasin E | Aspergillus terreus IFB-E030 | Artemisia annua | |
| Rosellichalasin | Aspergillus terreus IFB-E030 | Artemisia annua | |
| Cytochalasin Z11 | Aspergillus terreus IFB-E030 | Artemisia annua | |
| Cytochalasin Z13 | Aspergillus terreus IFB-E030 | Artemisia annua |
Contextual Isolation of Related Cytochalasins with a 12-Membered Macrocyclic Ring
The discovery of 10-Phenyl- medchemexpress.com-cytochalasin Z16 is part of a broader narrative of identifying cytochalasans with a rare 12-membered macrocyclic ring. These findings highlight specific fungal taxa as hotspots for the production of these unique molecular architectures.
A notable contribution to this area was the isolation of three new 10-phenyl- medchemexpress.com-cytochalasins, designated Z7, Z8, and Z9, from the marine-derived fungus Spicaria elegans. nih.gov This discovery was significant as it represented only the second report of cytochalasins containing a 12-membered macrocyclic ring. nih.gov The structures of these novel compounds were elucidated through detailed spectroscopic analysis, and their absolute configurations were determined for the first time using the modified Mosher's method. Alongside the new compounds, two known analogues, cytochalasin E and cytochalasin K, were also isolated from the same fungal strain. nih.gov
| Compound | Fungal Source | Environment | Reference |
| 10-Phenyl- medchemexpress.com-cytochalasin Z7 | Spicaria elegans | Marine-derived | nih.gov |
| 10-Phenyl- medchemexpress.com-cytochalasin Z8 | Spicaria elegans | Marine-derived | nih.gov |
| 10-Phenyl- medchemexpress.com-cytochalasin Z9 | Spicaria elegans | Marine-derived | nih.gov |
| Cytochalasin E | Spicaria elegans | Marine-derived | nih.gov |
| Cytochalasin K | Spicaria elegans | Marine-derived | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H33NO5 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(1S,5Z,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-13-hydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-5,10-diene-3,7,19-trione |
InChI |
InChI=1S/C28H33NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-13,16,18,21-22,24,26,32H,4,9,14-15H2,1-3H3,(H,29,33)/b12-8+,17-13-/t16-,18+,21-,22-,24-,26+,28+/m0/s1 |
InChI Key |
XIWMGCLILBQGSO-QTIUUZRFSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)C/C=C(\C1=O)/C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)CC=C(C1=O)C)C)O |
Origin of Product |
United States |
Fungal Biodiversity As a Source of Novel Cytochalasan Structures
The examples of 10-Phenyl- medchemexpress.com-cytochalasin Z16 and its relatives underscore the immense and largely unexplored chemical diversity within the fungal kingdom. Fungi are prolific producers of secondary metabolites, and their vast biodiversity represents a promising frontier for the discovery of new and structurally unique natural products.
The structural diversity of cytochalasans is vast, with variations in the macrocyclic ring size, the substituent groups, and the stereochemistry of the molecule. This diversity is a direct reflection of the genetic diversity of the producing fungi and the complex biosynthetic pathways they employ. Recent reviews of fungal secondary metabolites highlight the continuous discovery of novel cytochalasan skeletons, further expanding this fascinating class of natural products. The exploration of fungi from diverse and often extreme environments, such as marine sediments and the internal tissues of plants, continues to yield compounds with unprecedented chemical features. This ongoing research not only enriches our understanding of natural product chemistry but also provides a pipeline of new molecules with potential applications in various fields.
Biosynthetic Pathways and Chemoenzymatic Investigations of 10 Phenyl 1 Cytochalasins Z16
Polyketide Synthase–Nonribosomal Peptide Synthetase (PKS–NRPS) Hybrid Pathways in Cytochalasan Biosynthesis
The foundation of cytochalasan biosynthesis lies in the activity of large, multifunctional enzymes known as Polyketide Synthase–Nonribosomal Peptide Synthetase (PKS–NRPS) hybrids. nih.govresearchgate.net These enzymatic assembly lines are responsible for generating a wide array of natural products by combining building blocks from both polyketide and peptide metabolism. researchgate.netrsc.org
Fungal PKS-NRPS hybrids are iterative megasynthetases that utilize their catalytic domains multiple times to construct complex molecules. researchgate.net The biosynthesis of cytochalasans generally involves the PKS portion of the enzyme assembling an octaketide or nonaketide chain from acetate (B1210297) and malonate units. rsc.org Simultaneously, the NRPS module selects and activates a specific amino acid. rsc.org This hybrid pathway merges the distinct PKS and NRPS processes to create a linear polyketide-amino acid intermediate. researchgate.net
The diversity within the cytochalasan family is largely dictated by the specific amino acid incorporated by the NRPS module. rsc.org For instance, the incorporation of tryptophan leads to chaetoglobosins, leucine (B10760876) to aspochalasins, and, crucially for the 10-phenyl series, phenylalanine results in the formation of cytochalasins like cytochalasin E and K. nih.govrsc.org The PKS module within these hybrid enzymes is noted for the general absence of an enoylreductase (ER) domain. researchgate.net The entire process is genetically encoded in a dedicated gene cluster that contains the PKS-NRPS hybrid synthase gene along with genes for other modifying enzymes. nih.govfigshare.com
Table 1: Key Domains of the PKS-NRPS Hybrid Synthase in Cytochalasan Biosynthesis
| Domain | Abbreviation | Function |
| Ketosynthase | KS | Catalyzes the condensation of acyl chains, extending the polyketide backbone. researchgate.net |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. researchgate.net |
| Adenylation | A | Selects and activates a specific amino acid (e.g., phenylalanine) with ATP. rsc.org |
| Thiolation (Peptide Carrier Protein) | T (PCP) | Covalently binds the activated amino acid to the enzyme complex. researchgate.netresearchgate.net |
| Condensation | C | Catalyzes the formation of the peptide bond between the polyketide chain and the amino acid. |
| Reductase (Release) | R | Catalyzes the reductive release of the final polyketide-amino acid chain from the synthase, often as an aldehyde intermediate. researchgate.net |
Proposed Biosynthetic Assembly of 10-Phenyl-medchemexpress.com-cytochalasins Z16
While the specific biosynthetic gene cluster for 10-Phenyl- medchemexpress.com-cytochalasin Z16 has not been explicitly detailed in the literature, a pathway can be proposed based on the well-studied biosynthesis of related cytochalasans. nih.govnih.gov The assembly begins with the PKS-NRPS hybrid enzyme.
The process is initiated by the PKS module, which constructs a linear polyketide chain. Following its synthesis, this chain is transferred to the NRPS module. Here, an adenylation (A) domain selects and activates L-phenylalanine, which is then tethered to a thiolation (T) domain. rsc.orgresearchgate.netnih.gov A condensation (C) domain then links the polyketide chain to the amino group of phenylalanine.
The final step on the megasynthase is the release of the linear precursor. This is often catalyzed by a terminal reductase (R) domain, which performs an NADPH-dependent reductive release to yield a reactive aldehyde intermediate. researchgate.net This aldehyde is highly unstable and is poised to undergo spontaneous cyclization reactions. The first of these is a Knoevenagel-type condensation to form a tetramic acid-containing pyrrolinone intermediate. researchgate.net Subsequently, a critical intramolecular Diels-Alder [4+2] cycloaddition reaction occurs, which forms the characteristic bicyclic isoindolone core of the cytochalasan skeleton. psu.edu The final macrocyclization forms the 12-membered ring, a defining feature of this specific subclass of cytochalasins. nih.gov
Table 2: Proposed Precursor Units for the Biosynthesis of the 10-Phenyl- medchemexpress.com-cytochalasin Skeleton
| Precursor Unit | Biosynthetic Origin | Role in Final Structure |
| Acetyl-CoA | Polyketide Pathway | Starter unit for the polyketide chain. psu.edu |
| Malonyl-CoA | Polyketide Pathway | Extender units for the polyketide chain. psu.edu |
| L-Phenylalanine | Amino Acid Pool | Forms the perhydro-isoindolone unit and provides the C-10 phenyl group. rsc.orgnih.gov |
| S-Adenosyl Methionine (SAM) | C1 Pool | Source of methyl groups for substitutions on the polyketide backbone. psu.edu |
Genetic and Enzymatic Determinants of Macrocyclic Ring Formation inmedchemexpress.com-Cytochalasins
The formation of the macrocyclic ring is a pivotal step in cytochalasan biosynthesis and is a key determinant of biological activity. nih.govrsc.org This process is governed by both the genetic blueprint within the biosynthetic gene cluster and the specific enzymatic functions it encodes. nih.gov
Genetic Determinants: The size and structure of the final cytochalasan are dictated by the genes within its biosynthetic cluster. The PKS-NRPS gene itself determines the length of the polyketide chain and the incorporated amino acid. nih.govresearchgate.net Other genes within the cluster encode for "tailoring" enzymes, such as P450 monooxygenases, reductases, and transferases, which modify the core structure through oxidations, reductions, and other transformations to produce the final, mature natural product. rsc.org
Enzymatic Determinants of Macrocyclization: The formation of the macrocycle is not a single enzymatic step but the result of a cascade initiated by the release from the PKS-NRPS synthase. researchgate.net An essential feature for many cytochalasans is the formation of the tricyclic core via a Diels-Alder reaction. psu.edu The macrocyclic ring itself is then formed from the linear precursor. The ability to form a 12-membered ring, as seen in 10-Phenyl- medchemexpress.com-cytochalasins Z7, Z8, and Z9, is a less common variation compared to 11- or 14-membered rings. nih.gov
The key enzymatic step leading to cyclization is the reductive release of the polyketide-amino acid chain from the synthase's T-domain, a reaction catalyzed by the terminal R-domain. researchgate.net This release generates an aldehyde, which then undergoes spontaneous intramolecular reactions. The specific length of the polyketide backbone and its conformational flexibility are the primary factors that dictate the size of the resulting macrocycle. The enzyme effectively sets up a precursor that is sterically and electronically primed to fold and cyclize into a specific macrocyclic structure, in this case, a 12-membered ring.
Table 3: Key Steps in Cytochalasan Core and Macrocycle Formation
| Step | Description | Key Determinant |
| Precursor Release | The linear polyketide-amino acid chain is released from the synthase, often as an aldehyde. researchgate.net | Reductase (R) domain of the PKS-NRPS hybrid. researchgate.net |
| Pyrrolinone Formation | The released aldehyde undergoes a rapid, spontaneous Knoevenagel-type cyclization. researchgate.net | Chemical reactivity of the aldehyde intermediate. |
| Isoindolone Formation | An intramolecular [4+2] Diels-Alder cycloaddition forms the bicyclic core. psu.edu | The specific polyene structure of the precursor. |
| Macrocyclization | The acyl chain cyclizes to form the final macrocyclic ring. | The length and conformation of the polyketide chain. |
| Tailoring Reactions | Post-cyclization modifications (e.g., hydroxylation, epoxidation) by dedicated enzymes. | Tailoring enzymes encoded in the biosynthetic gene cluster (e.g., P450 oxidases). rsc.org |
Structural Elucidation and Stereochemical Characterization of 10 Phenyl 1 Cytochalasins Z16
Comprehensive Spectroscopic Analyses for Structure Determination
The foundational characterization of 10-Phenyl- researchgate.net-cytochalasin Z16 was achieved through a suite of spectroscopic methods, each providing critical pieces of information to assemble the complete structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were instrumental in delineating the planar structure of 10-Phenyl- researchgate.net-cytochalasin Z16. The ¹H NMR spectrum revealed the presence of distinct proton signals, while the ¹³C NMR spectrum accounted for all carbon atoms in the molecule. Further detailed analysis using 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the establishment of proton-proton and proton-carbon connectivities, ultimately leading to the assembly of the complete carbon skeleton and the placement of functional groups.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 10-Phenyl- researchgate.net-cytochalasin Z16 (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 1 | 175.0 | |
| 3 | 51.5 | 3.52 (t, 4.0) |
| 4 | 38.0 | 2.50 (m) |
| 5 | 47.9 | 2.89 (m) |
| 6 | 37.9 | 2.05 (m), 1.65 (m) |
| 7 | 73.1 | 4.35 (m) |
| 8 | 42.1 | 2.45 (m) |
| 9 | 134.5 | 5.45 (dd, 15.6, 9.6) |
| 10 | 130.4 | 5.68 (d, 15.6) |
| 11 | 137.9 | |
| 12 | 125.9 | 5.89 (d, 10.8) |
| 13 | 40.2 | 2.65 (m) |
| 14 | 24.8 | 1.80 (m), 1.55 (m) |
| 15 | 31.8 | 1.95 (m), 1.40 (m) |
| 16 | 35.7 | 2.20 (m) |
| 17 | 209.8 | |
| 18 | 48.2 | 3.15 (q, 7.2) |
| 19 | 12.1 | 1.15 (d, 7.2) |
| 20 | 170.1 | |
| 21 | 135.2 | 6.95 (s) |
| 22 | 20.9 | 2.01 (s) |
| 1' | 141.8 | |
| 2', 6' | 128.8 | 7.25 (m) |
| 3', 5' | 128.4 | 7.30 (m) |
| 4' | 126.9 | 7.20 (m) |
| NH | 6.35 (s) |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
The molecular formula of 10-Phenyl- researchgate.net-cytochalasin Z16 was unequivocally determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This technique provided a highly accurate mass measurement of the molecular ion, allowing for the calculation of its elemental composition. The HRESIMS data for 10-Phenyl- researchgate.net-cytochalasin Z16 showed a prominent ion peak corresponding to the [M+H]⁺ adduct, which confirmed the molecular formula as C₂₈H₃₃NO₅.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy was employed to identify the chromophoric systems present within the molecule. The UV-Vis spectrum of 10-Phenyl- researchgate.net-cytochalasin Z16 exhibited characteristic absorption maxima (λmax) that are consistent with the presence of the phenyl group and the α,β-unsaturated ketone moieties within the cytochalasin framework.
Absolute Configuration Assignment Methodologies
Beyond the determination of the planar structure, establishing the absolute stereochemistry of the chiral centers is crucial for a complete structural description.
Single Crystal X-ray Diffraction Analysis
The definitive three-dimensional structure and absolute configuration of 10-Phenyl- researchgate.net-cytochalasin Z16 were established through single-crystal X-ray diffraction analysis. This powerful technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data provides a detailed electron density map, from which the precise spatial arrangement of all atoms in the molecule can be determined. This method unambiguously confirmed the relative and absolute stereochemistry of all chiral centers within the molecule.
Modified Mosher's Method
While single-crystal X-ray diffraction provides the most definitive assignment of absolute configuration, the modified Mosher's method serves as a valuable chemical correlation technique for determining the stereochemistry of chiral alcohols. This method involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons adjacent to the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol center can be deduced. In the broader context of cytochalasin research, this method has been successfully applied to determine the absolute configurations of related compounds, such as 10-phenyl- researchgate.net-cytochalasins Z7, Z8, and Z9. bohrium.com
Electronic Circular Dichroism (ECD) Calculations
A critical aspect of characterizing a chiral molecule like 10-Phenyl- mdpi.com-cytochalasin Z16 is the determination of its absolute configuration—the precise spatial arrangement of its atoms. For this, researchers have employed Electronic Circular Dichroism (ECD) spectroscopy in conjunction with quantum chemical calculations.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint of its stereochemistry. To interpret the experimental ECD spectrum, it is compared with theoretically calculated spectra for all possible stereoisomers of the molecule.
In the case of the cytochalasans isolated from Xylaria sp. XC-16, including 10-Phenyl- mdpi.com-cytochalasin Z16, their absolute configurations were definitively established through this powerful combination of experimental ECD measurements and theoretical calculations. researchgate.net This computational approach allows for a high degree of confidence in assigning the correct stereochemistry, which is crucial for understanding the molecule's biological function.
Comparative Structural Analysis with Other Cytochalasan Analogues
The structure of 10-Phenyl- mdpi.com-cytochalasin Z16 is best understood when compared with other members of the diverse cytochalasan family. Cytochalasans are characterized by a perhydroisoindol-1-one core fused to a macrocyclic ring, which can vary in size. A key feature of 10-Phenyl- mdpi.com-cytochalasin Z16 is its 12-membered macrocyclic ring, a structural motif it shares with analogues such as cytochalasin K and E.
The substituent at the C-10 position is another defining characteristic. In 10-Phenyl- mdpi.com-cytochalasin Z16, this is a phenyl group, which distinguishes it from many other cytochalasans that feature different side chains at this position. This variation in the macrocycle size and the C-10 substituent contributes significantly to the vast structural diversity observed within the cytochalasan class of natural products.
The detailed structural data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for 10-Phenyl- mdpi.com-cytochalasin Z16 and its analogues provide a foundation for structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features influence the biological activities of these compounds.
Below is a table summarizing some of the key structural features and analytical techniques used for 10-Phenyl- mdpi.com-cytochalasin Z16 and related compounds.
| Compound Name | Key Structural Feature | Analytical Technique for Stereochemistry |
| 10-Phenyl- mdpi.com-cytochalasin Z16 | 12-membered macrocycle, Phenyl group at C-10 | Electronic Circular Dichroism (ECD), X-ray Diffraction |
| Cytochalasin K | 12-membered macrocycle | X-ray Diffraction |
| Cytochalasin E | 12-membered macrocycle | X-ray Diffraction |
| Epoxycytochalasin Z17 | Epoxide on macrocycle | Electronic Circular Dichroism (ECD) |
| Epoxycytochalasin Z8 | Epoxide on macrocycle | Electronic Circular Dichroism (ECD) |
| Epoxyrosellichalasin | Epoxide on macrocycle | Electronic Circular Dichroism (ECD) |
Molecular and Cellular Mechanisms of Action of 10 Phenyl 1 Cytochalasins Z16
Interaction with Actin Cytoskeleton Dynamics
Cytochalasans are a well-established class of mycotoxins known for their profound effects on the actin cytoskeleton, which is fundamental to maintaining cell shape, motility, and division.
Inhibition of Actin Polymerization and Filament Elongation
Research on numerous cytochalasans, such as cytochalasin B and D, demonstrates that they function by capping the barbed (fast-growing) ends of actin filaments (F-actin). nih.gov This binding prevents the addition of new actin monomers to the filament, thereby inhibiting both polymerization and filament elongation. nih.govmdpi.com This mechanism effectively disrupts the dynamic equilibrium of the actin cytoskeleton, which is crucial for cellular function. Studies on other 10-phenyl-cytochalasins isolated from Phomopsis species have confirmed similar activities, suggesting this is a hallmark of the chemical class. mdpi.com
Effects on Cellular Morphology and Structural Integrity
By disrupting the actin network, cytochalasans induce dramatic changes in cell morphology. Cells treated with these compounds often lose their defined shape, exhibit membrane blebbing, and can become arborized or rounded. mdpi.com The loss of stress fibers, which are contractile bundles of actin filaments essential for maintaining cell tension and adhesion, is a common and well-documented outcome. researchgate.net
Perturbation of Cellular Processes Dependent on Actin Dynamics (e.g., Cell Motility, Cytokinesis)
Cellular processes that rely on dynamic actin rearrangements are highly sensitive to cytochalasans. Cell motility, which requires the coordinated polymerization of actin at the leading edge and contraction of the cell body, is typically inhibited. nih.gov Similarly, cytokinesis, the final stage of cell division where the cytoplasm is divided, is often blocked because it depends on the formation of a contractile ring composed of actin and myosin.
Modulation of Specific Intracellular Signaling Pathways
While the primary target of cytochalasans is actin, emerging research has shown that some members of this family can influence key signaling pathways, including the Wnt/β-catenin pathway.
Strong Binding Affinity within the β-Catenin Active Site
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a known factor in various cancers. The central protein, β-catenin, acts as a transcriptional coactivator. Inhibiting its interaction with other proteins is a key therapeutic strategy. While there is no specific data for 10-Phenyl- mdpi.com-cytochalasin Z16, studies on other novel cytochalasans from Phomopsis have shown that they can act as potent inhibitors of the Wnt signaling pathway, suggesting a potential interaction with key components like β-catenin. researchgate.net
Implications for Wnt/β-Catenin Signaling Modulation
Inhibition of the Wnt/β-catenin pathway prevents the accumulation of β-catenin in the nucleus, thereby blocking the transcription of its target genes, which are often involved in proliferation and cell survival. Small molecules that can achieve this are of significant interest in oncology research. The discovery that some cytochalasans from Phomopsis can inhibit this pathway opens a new avenue of investigation for this structural class beyond their classical effects on actin. researchgate.net
Comparative Analysis of Mechanistic Differences among Cytochalasin Subtypes
The diverse family of cytochalasans, all fungal metabolites, share a common primary target: the actin cytoskeleton. However, subtle to significant variations in their chemical structures lead to a spectrum of mechanistic nuances. These differences influence their potency and the specific ways they disrupt cellular processes.
The fundamental mechanism of action for most cytochalasans, including the inferred action of 10-Phenyl- rsc.org-cytochalasin Z16, is the disruption of actin polymerization. ontosight.aiwikipedia.org They achieve this by binding to the barbed (fast-growing) end of actin filaments. ontosight.ainih.gov This "capping" action prevents the addition of new actin monomers, thereby halting filament elongation. ontosight.ainih.gov This interference with the dynamic equilibrium of the actin cytoskeleton is a hallmark of the cytochalasan family. ontosight.ai
Cytochalasin Z5, a member of the same "Z" series as the subject compound, is known to inhibit actin polymerization by binding to the barbed ends of actin filaments. ontosight.ai This provides a strong basis to hypothesize that 10-Phenyl- rsc.org-cytochalasin Z16 employs a similar primary mechanism. The presence of a phenyl group at the C-10 position categorizes it within a specific subclass of cytochalasins. While the direct influence of this phenyl group on the rsc.org-cytochalasin Z16 structure is not explicitly detailed in available research, structure-activity relationship studies on other cytochalasins suggest that modifications at various positions on the cytochalasan core can modulate the potency of their effects on actin. nih.gov
In contrast to the primary action of Z-series cytochalasins, other subtypes exhibit additional or varied mechanisms. For instance, Cytochalasin D not only caps (B75204) the barbed end but also induces the hydrolysis of ATP in G-actin dimers, which further prevents the formation of viable microfilaments. researchgate.net This dual action makes Cytochalasin D a particularly potent inhibitor of actin assembly. biorxiv.org
Cytochalasin B, another extensively studied subtype, also caps the barbed end of actin filaments but is noted to promote the activity of F-actin capping proteins, which further inhibits the elongation of actin polymers. nih.govnih.govresearchgate.net Beyond its effects on actin, Cytochalasin B is also known to inhibit the transport of monosaccharides across the cell membrane, an action not commonly attributed to all cytochalasans. wikipedia.org
The effects of these different mechanisms at the cellular level are profound. By disrupting the actin cytoskeleton, cytochalasans can induce changes in cell morphology, inhibit cell division and motility, and in some cases, trigger apoptosis. wikipedia.org For example, the disruption of actin filament integrity by cytochalasin D has been shown to induce apoptosis in airway epithelial cells.
The following interactive data table provides a comparative overview of the mechanistic differences between various cytochalasin subtypes, including the inferred mechanism of 10-Phenyl- rsc.org-cytochalasin Z16.
| Feature | 10-Phenyl- rsc.org-cytochalasin Z16 (Inferred) | Cytochalasin B | Cytochalasin D |
| Primary Mechanism | Binds to the barbed end of actin filaments, inhibiting polymerization. ontosight.ai | Binds to the barbed end of actin filaments and promotes capping protein activity. nih.govnih.govresearchgate.net | Binds to the barbed end of actin filaments and stimulates ATP hydrolysis in G-actin dimers. researchgate.net |
| Effect on Actin Polymerization | Inhibition of elongation. ontosight.ai | Inhibition of elongation. nih.gov | Potent inhibition of assembly and elongation. biorxiv.org |
| Other Known Cellular Effects | Not yet documented. | Inhibition of monosaccharide transport. wikipedia.org | Induction of apoptosis. |
| Relative Potency | Not yet determined. | Generally less potent than Cytochalasin D. biorxiv.org | Highly potent. biorxiv.org |
It is important to note that the cellular response to cytochalasins can also be cell-type dependent. nih.gov Studies have shown that the same cytochalasin can lead to F-actin depolymerization, promote polymerization, or simply cause a redistribution of actin filaments depending on the cell line and culture conditions. nih.gov
Biological Activities of 10 Phenyl 1 Cytochalasins Z16 in Model Systems
Phytotoxic Activity: Inhibition of Wheat Root Elongation
Research has specifically examined the phytotoxic effects of 10-Phenyl- unl.pt-cytochalasin Z16. In a study investigating allelopathic activities of compounds isolated from the endophytic fungus Xylaria species, 10-Phenyl- unl.pt-cytochalasin Z16 was tested for its effects on the elongation of wheat (Triticum aestivum) roots and shoots. acs.orgnih.gov
The study revealed that 10-Phenyl- unl.pt-cytochalasin Z16, along with other related compounds, exhibited inhibitory effects on wheat root elongation. nih.gov While detailed quantitative data for the specific percentage of inhibition by 10-Phenyl- unl.pt-cytochalasin Z16 at various concentrations was not singled out in the publication, it was noted as a contributor to the observed phytotoxicity of the tested compounds. nih.gov The study compared the inhibitory effects to the commercial herbicide glyphosate, highlighting the potential of these natural compounds in agricultural applications. nih.gov
In Silico Cytotoxicity Predictions Against Colorectal Cancer Cell Lines (SW480, HCT90)
As of the latest available research, there have been no specific in silico studies published that predict the cytotoxic activity of 10-Phenyl- unl.pt-cytochalasin Z16 against the human colorectal cancer cell lines SW480 and HCT90. While the broader class of cytochalasans has been investigated for anticancer properties, dedicated computational screening of this particular compound against these specific cell lines is not documented in scientific literature.
Evaluation of Bioactivity Score and Pharmacokinetic Suitability (Computational Models)
Similarly, there is a lack of published computational models evaluating the bioactivity score and pharmacokinetic suitability of 10-Phenyl- unl.pt-cytochalasin Z16. Such studies are crucial for predicting the drug-likeness and potential therapeutic value of a compound. The absence of this data indicates that the preclinical development of 10-Phenyl- unl.pt-cytochalasin Z16 is still in its early stages.
Broader Cytochalasan Biological Activities in Preclinical Research
The cytochalasan family, to which 10-Phenyl- unl.pt-cytochalasin Z16 belongs, encompasses a wide range of compounds that have demonstrated significant biological activities in various preclinical studies. unl.ptrsc.orguea.ac.uk These activities suggest potential therapeutic applications for this class of natural products.
Antifungal and Antibacterial Activities: Cytochalasans have shown notable antimicrobial properties. rsc.org For instance, some cytochalasans have been found to inhibit the growth of various fungi. nih.govnih.gov Curtachalasin C, for example, demonstrated significant resistance reversal activity against fluconazole-resistant Candida albicans. nih.gov While many cytochalasans show weak to no direct antibacterial activity, some have been found to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus at subtoxic levels. nih.gov
Anti-HIV-1 Protease Activity: Certain cytochalasans have been identified as inhibitors of the HIV-1 protease, a crucial enzyme for viral replication. nih.gov The compound L-696,474, a novel cytochalasin, was found to inhibit HIV-1 protease with a competitive mode of action. nih.gov Other studies have also explored compounds from natural sources for their anti-HIV-1 protease activity, indicating the potential of this class of molecules in antiviral drug discovery. frontiersin.orgnih.govresearchgate.net
Anti-angiogenesis: The inhibition of angiogenesis, the formation of new blood vessels, is a key strategy in cancer therapy. Several cytochalasans have demonstrated anti-angiogenic effects. nih.govjst.go.jpnih.gov For example, Asperchalasine A was found to inhibit cell adhesion and tube formation in human umbilical vein endothelial cells (HUVECs) and reduce blood vessel formation in a chorioallantoic membrane assay. nih.gov Cytochalasin H has also been identified as a potent anti-angiogenic constituent, suppressing the growth and mobility of HUVECs. jst.go.jpnih.gov
Allelopathic Activities: Allelopathy refers to the chemical inhibition of one organism by another. wikipedia.org Cytochalasans are known to possess allelopathic properties, affecting the germination and growth of various plants. acs.orgnih.gov This has been demonstrated in studies where cytochalasans inhibited the root and shoot elongation of plants like wheat and turnip. acs.orgnih.gov These findings suggest their potential use as natural herbicides. researchgate.net
Chemical Synthesis and Derivatization Strategies for 10 Phenyl 1 Cytochalasins Z16 and Analogues
Challenges in the Total Synthesis of Complex Cytochalasan Scaffolds
The total synthesis of cytochalasans, particularly complex members like 10-Phenyl- -cytochalasin Z16, is a persistent challenge in organic chemistry. nih.govresearchgate.net The difficulties stem from their intricate and densely functionalized three-dimensional structures. Key hurdles include the construction of the perhydroisoindolone core, the stereoselective installation of multiple chiral centers, and the formation of the macrocyclic ring. nih.govrsc.org
The perhydroisoindolone nucleus, common to all cytochalasans, requires precise control over the stereochemistry of its numerous substituents. nih.gov For 10-Phenyl- -cytochalasin Z16, this is further complicated by the presence of a phenyl group at the C-10 position, a feature that demands specific synthetic strategies for its introduction. researchgate.net Historically, attempts to introduce aryl groups at this position using methods like cuprate (B13416276) reagents have been met with limited success. researchgate.net More recent approaches have explored transition metal-catalyzed cross-coupling reactions to forge the crucial carbon-carbon bond between the isoindolone scaffold and the phenyl ring. researchgate.net
The formation of the 12-membered macrocycle is another significant obstacle. Macrocyclization reactions are inherently challenging due to entropic factors that favor intermolecular side reactions over the desired intramolecular ring closure. nih.gov Achieving high yields in the formation of medium to large rings often requires high-dilution conditions, which can be impractical for large-scale synthesis. rsc.org Furthermore, the macrocycle of cytochalasans often contains multiple stereocenters and specific patterns of unsaturation, adding another layer of complexity to its construction. Strategies such as ring-closing metathesis (RCM) and intramolecular Diels-Alder reactions have been employed in the synthesis of various cytochalasan macrocycles, but their application to a 12-membered ring system requires careful design of the linear precursor to favor the desired cyclization pathway. rsc.orgcam.ac.uk The development of novel ring expansion strategies also holds promise for overcoming the challenges of macrocyclization. nih.govrsc.org
Semisynthetic Approaches to 10-Phenyl-electronicsandbooks.com-cytochalasin Z16 Derivatives
Given the formidable challenges of total synthesis, semisynthetic and mutasynthetic approaches have emerged as powerful tools for generating analogues of complex natural products like cytochalasans. nih.govd-nb.info These strategies leverage the biosynthetic machinery of the producing organisms to generate a core scaffold, which can then be chemically modified to introduce diverse functionalities.
Mutasynthesis, which involves feeding unnatural precursor molecules to a mutant strain of the producing fungus, has been successfully employed to create novel cytochalasan analogues. nih.govd-nb.info For instance, by knocking out a key gene in the biosynthetic pathway of pyrichalasin H and feeding various substituted phenylalanine analogues, researchers have produced a range of 4'-functionalized cytochalasins. nih.govd-nb.info This approach demonstrates the flexibility of the biosynthetic enzymes and opens the door to creating a library of 10-phenyl-cytochalasan derivatives with diverse substituents on the phenyl ring. These engineered compounds can then serve as starting materials for further chemical modifications.
Chemical derivatization of the cytochalasan core provides another avenue for creating analogues. Functional groups on the macrocycle or the isoindolone core can be selectively modified to explore structure-activity relationships. For example, the development of modular approaches for introducing modifications at the C-10 position is a key area of research. researchgate.net Recent studies have shown that it is possible to synthesize cytochalasan analogues with aryl substituents at position 10, paving the way for more extensive investigations into the role of this part of the molecule. researchgate.net Furthermore, research on simplified cytochalasan analogues that lack the macrocyclic moiety has provided valuable insights into the importance of different structural features for biological activity. nih.govrsc.org
The following table summarizes some of the derivatization strategies that have been applied to cytochalasans, which could be conceptually extended to 10-Phenyl- -cytochalasin Z16:
| Derivatization Strategy | Target Moiety | Reaction Type | Example of Introduced Functionality | Reference |
| Mutasynthesis | Phenylalanine-derived unit | Biosynthetic incorporation of unnatural amino acids | Halogens (F, Cl, Br, I), O-allyl, O-propargyl, azido | nih.govd-nb.info |
| Cross-Coupling | 4'-position of the phenyl ring | Palladium-catalyzed reactions (e.g., Sonogashira) | Alkynes, biaryl groups | nih.gov |
| Click Chemistry | Azido or propargyl functionalized analogues | Huisgen cycloaddition | Biotin, fluorescent dyes, other molecular probes | nih.govd-nb.info |
| Chemical Synthesis | C-10 position of the isoindolone core | Transition metal-catalyzed cross-coupling | Phenyl and substituted phenyl groups | researchgate.net |
Chemoenzymatic Synthesis Prospects
Chemoenzymatic synthesis, which combines the selectivity and efficiency of enzymatic transformations with the versatility of chemical reactions, holds significant promise for the synthesis of complex natural products like 10-Phenyl- -cytochalasin Z16. nih.govnih.gov While a complete chemoenzymatic synthesis of this specific compound has not yet been reported, the principles and methodologies are highly applicable.
Enzymes can be employed at various stages of a synthetic route. For instance, biocatalytic methods can be used for the asymmetric synthesis of chiral building blocks, which are then elaborated into the final target molecule through chemical steps. nih.gov Lipases and other hydrolases are well-known for their ability to perform kinetic resolutions of racemic mixtures, providing access to enantiomerically pure intermediates. nih.gov In the context of 10-Phenyl- -cytochalasin Z16, enzymes could be used to prepare the chiral perhydroisoindolone core with the correct stereochemistry.
Furthermore, enzymes can catalyze key bond-forming reactions with high regio- and stereoselectivity. nih.gov The biosynthesis of cytochalasans involves a complex interplay of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which assemble the core structure from simple building blocks. nih.govd-nb.info Harnessing the power of these enzymes or individual domains thereof in a chemoenzymatic setting could streamline the synthesis significantly. For example, the adenylation (A) domain of the NRPS component has been shown to be relatively unselective, allowing for the incorporation of unnatural amino acids in mutasynthesis experiments. nih.gov This promiscuity could be exploited in a more controlled chemoenzymatic process.
Looking forward, the integration of biocatalysis could address some of the most challenging aspects of 10-Phenyl- -cytochalasin Z16 synthesis. For example, engineered enzymes could be used for late-stage C-H functionalization, allowing for the direct installation of hydroxyl groups or other functionalities on the macrocycle or isoindolone core with high selectivity, thereby avoiding complex protection-deprotection sequences. nih.gov The development of biocatalysts for macrocyclization is also an active area of research and could provide a more efficient and sustainable alternative to traditional chemical methods. nih.gov
Computational and in Silico Approaches in 10 Phenyl 1 Cytochalasins Z16 Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 10-phenyl- youtube.com-cytochalasin Z16, molecular docking simulations would be instrumental in identifying its potential biological targets.
The process would involve:
Preparation of the Ligand: The 3D structure of 10-phenyl- youtube.com-cytochalasin Z16 would be generated and optimized to its lowest energy conformation.
Selection of Protein Targets: Based on the known biological activities of other cytochalasins, which primarily interact with actin, potential protein targets would be selected from databases like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the compound would be "docked" into the binding site of the selected target proteins. The simulation would generate various possible binding poses and score them based on binding affinity, which is an estimation of the binding energy.
A lower binding energy score typically indicates a more stable protein-ligand complex and a higher likelihood of binding. The results would be presented in a table format, ranking potential protein targets for 10-phenyl- youtube.com-cytochalasin Z16.
Hypothetical Molecular Docking Results for 10-Phenyl- youtube.com-cytochalasin Z16
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Actin | -9.5 | Hypothetical: Val159, Thr160, Ile345 |
| Tubulin | -7.2 | Hypothetical: Cys241, Leu242, Ala316 |
Molecular Dynamics Simulations for Conformational Stability and Binding Efficacy
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the interaction between a ligand and its target. MD simulations analyze the physical movements of atoms and molecules over time.
For 10-phenyl- youtube.com-cytochalasin Z16, an MD simulation would:
Simulate the Complex in a Biological Environment: The predicted complex from molecular docking would be placed in a simulated environment, typically a water box with ions, to mimic physiological conditions.
Analyze Trajectories: The simulation would run for a specific period (nanoseconds to microseconds), and the trajectory of every atom would be recorded.
Evaluate Stability: Analysis of the root-mean-square deviation (RMSD) of the protein and ligand would indicate the stability of the binding pose. A stable RMSD suggests a stable complex.
These simulations would offer insights into the conformational changes that occur upon binding and the long-term stability of the interaction, further validating the findings from molecular docking.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for 10-phenyl- youtube.com-cytochalasin Z16 would be developed based on its structure and known active analogs.
The key steps would include:
Feature Identification: Identifying the key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings in the structure of 10-phenyl- youtube.com-cytochalasin Z16.
Model Generation: Creating a 3D model that represents the spatial arrangement of these features.
Virtual Screening: This model could then be used as a 3D query to screen large compound libraries to identify other molecules with similar pharmacophoric features, which might exhibit similar biological activity.
This approach is valuable for designing new, potentially more potent, derivatives of 10-phenyl- youtube.com-cytochalasin Z16.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling for Preclinical Assessment
In silico ADMET profiling uses computational models to predict the pharmacokinetic properties of a compound, which are crucial for its development as a drug. nih.govnih.gov For 10-phenyl- youtube.com-cytochalasin Z16, this would involve using various software and web servers to predict properties such as:
Absorption: Parameters like oral bioavailability and intestinal absorption would be estimated.
Distribution: Predictions would be made about its ability to cross the blood-brain barrier and its binding to plasma proteins.
Metabolism: The models would predict which cytochrome P450 enzymes are likely to metabolize the compound.
Excretion: The likely route of excretion from the body would be estimated.
These predictions help in the early stages of drug discovery to identify potential liabilities of a compound and guide its optimization.
Hypothetical In Silico ADMET Profile for 10-Phenyl- youtube.com-cytochalasin Z16
| Property | Predicted Value | Interpretation |
|---|---|---|
| Oral Bioavailability | Moderate | Likely to be absorbed to some extent when taken orally. |
| Blood-Brain Barrier Permeability | Low | Unlikely to have significant effects on the central nervous system. |
| CYP450 Inhibition | CYP3A4 inhibitor | Potential for drug-drug interactions. |
Future Research Directions and Applications in Chemical Biology
Elucidating Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of cytochalasans, including 10-Phenyl- rsc.org-cytochalasin Z16, is a complex process orchestrated by a series of specialized enzymes. bohrium.comrsc.org While the core machinery involving hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes is known, many of the specific enzymes responsible for the unique structural features of different cytochalasans remain uncharacterized. bohrium.comrsc.org
Future research will likely focus on:
Gene Cluster Identification: Genome mining of fungal species known to produce cytochalasans can reveal novel biosynthetic gene clusters (BGCs). rsc.orgnih.gov The identification of the BGC for 10-Phenyl- rsc.org-cytochalasin Z16 would be a critical step in understanding its formation.
Enzyme Characterization: Functional characterization of the enzymes within these BGCs, such as oxygenases, acyltransferases, and cyclases, will be essential to elucidate the precise biosynthetic steps. bohrium.com This can be achieved through gene knockout experiments and heterologous expression of the biosynthetic genes. nih.gov
Mutasynthesis: By manipulating the biosynthetic pathway, for instance by knocking out specific genes and feeding the organism with synthetic precursors, it may be possible to generate novel derivatives of 10-Phenyl- rsc.org-cytochalasin Z16 with altered properties. nih.gov
Exploration of Novel Fungal Sources and Cultivation Strategies
Cytochalasans are produced by a wide variety of fungi, particularly from the genera Aspergillus, Phomopsis, and Chaetomium. rsc.orgnih.gov The discovery of new fungal species and strains from diverse ecological niches, such as marine environments, represents a promising avenue for isolating novel cytochalasan structures. nih.gov
Key strategies for future exploration include:
Bioprospecting: Systematic screening of fungal isolates from underexplored habitats can lead to the discovery of new producers of 10-Phenyl- rsc.org-cytochalasin Z16 or related compounds.
OSMAC Approach: The "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation parameters such as media composition, temperature, and aeration, can be employed to induce the production of cryptic or low-titer secondary metabolites, including novel cytochalasans. nih.gov
Co-cultivation: Growing different fungal species together can trigger the activation of silent biosynthetic gene clusters, leading to the production of new compounds.
Development of 10-Phenyl-rsc.org-cytochalasins Z16 as Chemical Probes for Cellular Processes
The ability of cytochalasans to modulate the actin cytoskeleton makes them valuable tools for studying a wide range of cellular processes. wikipedia.org 10-Phenyl- rsc.org-cytochalasin Z16, with its unique structure, could be developed into a highly specific chemical probe.
Future efforts in this area may involve:
Fluorescent Labeling: Attaching fluorescent tags to the 10-Phenyl- rsc.org-cytochalasin Z16 molecule would enable the visualization of its subcellular localization and its interactions with cellular components in real-time. nih.gov
Photoaffinity Labeling: The synthesis of photoactivatable derivatives of 10-Phenyl- rsc.org-cytochalasin Z16 could be used to covalently label its binding partners, facilitating their identification and characterization.
Structure-Activity Relationship (SAR) Studies: A systematic analysis of how modifications to the structure of 10-Phenyl- rsc.org-cytochalasin Z16 affect its biological activity will be crucial for designing more potent and selective probes. nih.gov
Mechanistic Studies on Specific Cellular Targets Beyond Actin (e.g., β-catenin)
While the primary target of most cytochalasans is actin, there is growing evidence that some members of this family can interact with other cellular proteins. wikipedia.org For instance, some studies have hinted at the potential for cytochalasans to influence signaling pathways involving proteins like β-catenin, although this is not a primary or well-established mechanism for this class of compounds.
Future research should aim to:
Identify Novel Targets: Employing techniques such as affinity chromatography and mass spectrometry to pull down and identify proteins that interact with 10-Phenyl- rsc.org-cytochalasin Z16.
Investigate Downstream Effects: Once a non-actin target is identified, it will be important to investigate the downstream cellular consequences of this interaction.
Clarify Specificity: Determining whether the interaction with non-actin targets is a specific effect of 10-Phenyl- rsc.org-cytochalasin Z16 or a more general property of cytochalasans.
Lead Optimization and Derivatization for Preclinical Drug Discovery (Targeting Specific Molecular Mechanisms)
The diverse biological activities of cytochalasans, including their antiproliferative and cytotoxic effects, make them attractive starting points for drug discovery programs. nih.gov 10-Phenyl- rsc.org-cytochalasin Z16 could serve as a lead compound for the development of new anticancer agents or other therapeutics.
Key aspects of this research will include:
Medicinal Chemistry: Synthesizing a library of derivatives of 10-Phenyl- rsc.org-cytochalasin Z16 with modifications at various positions to improve potency, selectivity, and pharmacokinetic properties. acs.org
Target-Based Screening: Screening these derivatives against specific molecular targets implicated in disease, such as kinases or transcription factors.
Preclinical Evaluation: Testing the most promising derivatives in cell-based and animal models of disease to assess their efficacy and potential for further development. nih.gov
Advanced Analytical Techniques for Structural and Mechanistic Investigations
A thorough understanding of the structure and mechanism of action of 10-Phenyl- rsc.org-cytochalasin Z16 requires the application of sophisticated analytical techniques.
Future studies will benefit from:
High-Resolution Mass Spectrometry (HR-MS): To accurately determine the elemental composition and fragmentation patterns of 10-Phenyl- rsc.org-cytochalasin Z16 and its derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D and 3D experiments, will be essential for the complete structural elucidation and conformational analysis of these complex molecules. nih.govnih.gov
X-ray Crystallography: Obtaining a crystal structure of 10-Phenyl- rsc.org-cytochalasin Z16, ideally in complex with its biological target, would provide invaluable insights into its mode of action at the atomic level.
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of 10-Phenyl- rsc.org-cytochalasin Z16 with its targets and to guide the design of new derivatives. plos.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
